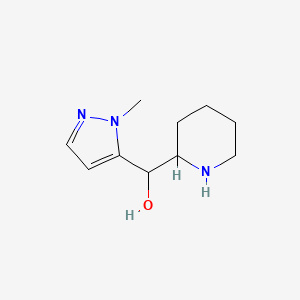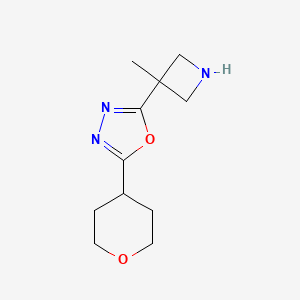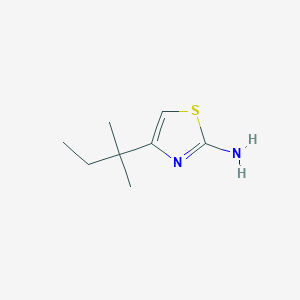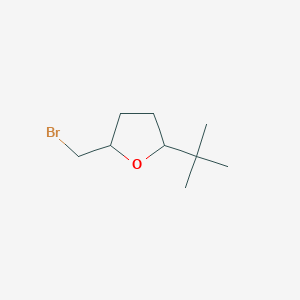![molecular formula C10H15N3O B15255634 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B15255634.png)
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane is a heterocyclic compound that features a unique spiro structure. The compound contains an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the azaspiro moiety further enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . This method provides a straightforward approach to obtaining the desired oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Known for its stability and diverse biological activities.
1,3,4-Oxadiazole: Similar to 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane but with different substitution patterns.
1,2,5-Oxadiazole (Furazan): Exhibits high energy and is used in energetic materials.
Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[25]octane stands out due to its spiro structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(6-azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O/c1-7-12-13-9(14-7)8-6-10(8)2-4-11-5-3-10/h8,11H,2-6H2,1H3 |
InChI Key |
DEBJOIFSXQZZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CC23CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15255596.png)
![2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B15255619.png)




![2-[(3,4,5-Trifluorophenyl)methyl]oxirane](/img/structure/B15255642.png)
